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Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2

Cat. No.: S523134

Adult Dosage Adjustment for Renal Impairment

Renal Function

(crcl) clAl & cUTI Dosage HABPI/VABP Dosage

>50 mL/min 1.5g 1V g8h [1] [2] [3] 391V ag8h[l][2] [3]

30-50 mL/min 750 mg IV g8h [1] [2] [3] 1.5g 1V g8h[1] [2]

15-29 mL/min 375 mg IV g8h [1] [2] [3] 750 mg 1V g8h [1] [2]

ESRD on LD: 750 mg IV, then MD: 150 mg IV LD: 2.25 g IV, then MD: 450 mg IV
Hemodialysis g8h [1] [2] [3] g8h [1] [2]

> CrCl = Creatinine Clearance; cIAI = complicated intra-abdominal infection; cUTI = complicated urinary
tract infection; HABP = hospital-acquired bacterial pneumonia; VABP = ventilator-associated bacterial
pneumonia; LD = Loading Dose; MD = Maintenance Dose. On hemodialysis days, administer the dose at the

earliest possible time after dialysis completion [1] [2].
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Special Populations and Pharmacokinetic
Considerations

Critically Ill Patients with Augmented Renal Clearance

Augmented renal clearance (ARC), defined as CrCl > 130 mL/min, is common in critically ill patients and
can lead to subtherapeutic antibiotic concentrations [4]. In patients with ARC, the standard 1.5 g dose may be

insufficient for more severe infections.

e Recommended Dose: A regimen of 3 g (2 g/1 g) IV q8h is recommended to achieve
pharmacodynamic targets in patients with ARC [4].

e Evidence: A pharmacokinetic study in critically ill patients with ARC (CrCl = 130 mL/min) found that
the 3 g dose met the target of free drug concentration exceeding the MIC for 86.4% of the dosing
interval for ceftolozane [4]. Monte Carlo simulations support that this dose provides a high probability
of target attainment against pathogens with MICs up to 4 mg/L in patients with ARC [5].

Patients on Extracorporeal Membrane Oxygenation (ECMO) and
Renal Replacement Therapy (RRT)

Critically ill patients on organ support present complex pharmacokinetic challenges due to altered volume of

distribution and clearance.

e ECMO: A recent 2025 retrospective study found that in patients on ECMO, standard dosing
(predominantly 3 g IV g8h) resulted in 100% of patients achieving ceftolozane trough concentrations
above the MIC (4 mg/L). However, tazobactam trough concentrations were frequently below the
target of 1 mglL, potentially compromising (3-lactamase inhibition [6].

¢ Renal Replacement Therapy: The modality of RRT significantly impacts drug levels:

o Intermittent Hemodialysis (IHD): Associated with supra-therapeutic ceftolozane levels [6].
o Continuous Venovenous Hemodiafiltration (CVVHDF): Associated with suboptimal
ceftolozane exposure, necessitating close monitoring [6].

Experimental Protocols for PK/IPD Analysis
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For researchers investigating ceftolozane/tazobactam dosing, here are detailed methodologies for key

experiments.

Protocol 1: Monte Carlo Simulation for Target Attainment

This methodology is used to predict the probability of achieving pharmacokinetic/pharmacodynamic

(PK/PD) targets across a population.

¢ Objective: To determine the probability of PK/PD target attainment (%fT>MIC) for various dosing
regimens across different renal function categories [7] [5].

e Software: Simulations can be performed using programming environments like R or specialized
software such as Phoenix NLME [5].
e Procedure:

o

Define Population: Simulate a large virtual population (e.g., n=1000-5000) with specified
distributions for key covariates (e.g., CrCl, body weight) [5].

Incorporate PK Model: Use a pre-developed population PK model (typically a two-
compartment model) where CrCl is a significant covariate for drug clearance [4] [5].

Set PD Targets: For ceftolozane, the primary target is the percentage of time the free drug
concentration exceeds the MIC (%fT>MIC). Targets may include 40% (2-log kill) or 32.2% (1-
log kill) [7] [5]. For tazobactam, a target of 20% fT > 1 mg/L (a threshold concentration, MEC) is
used [5].

Run Simulation: Calculate the PTA for a range of MIC values (e.g., 0.125 to 16 mg/L) for each
dosing regimen and renal function category [7] [5].

Calculate CFR: Compute the cumulative fraction of response (CFR) by combining PTA with the
local MIC distribution of bacterial pathogens [7].

The workflow for this experimental protocol and the related population pharmacokinetic analysis is

summarized below.
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(Start PK/PD Analysis)

Identify Covariates
(e.g., CrCl, Body Weight)

:

Estimate PK Parameters
(CL, Vd, Q, V2)

:

Define Dosing Regimens
and Renal Categories

Perform Monte Carlo

Simulation (n=1000)

Apply PD Targets
(Ceftolozane: %fT>MIC
Tazobactam: %fT>MEC)

Calculate Probability
of Target Attainment (PTA)

Compute Cumulative
Fraction of Response (CFR)

(Dosing Recommendationsw
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Protocol 2: Therapeutic Drug Monitoring (TDM) in Special
Populations

TDM is crucial for optimizing therapy in critically ill patients with highly variable pharmacokinetics.

e Objective: To characterize C/T pharmacokinetics and assess PK/PD target attainment in special
populations (e.g., ECMO, ARC, RRT) [6] [4].

e Patient Population: Critically ill patients receiving C/T as part of standard care or in a study protocol.

¢ Pharmacokinetic Sampling:
o Dosing: Administer C/T via 1-hour intravenous infusion [4].

o Sample Collection: Collect blood samples at predefined time points: pre-dose (trough), and 1

(end of infusion, peak), 2, 4, 6, and 8 hours after the start of infusion [4].
o Analysis: Measure plasma concentrations of ceftolozane and tazobactam using a validated
method (e.g., liquid chromatography-tandem mass spectrometry).
e Data Analysis:

o Perform non-compartmental analysis to determine key PK parameters: C~max~, C~min~, AUC,

clearance (CL), and volume of distribution (V~d~) [4].

o Calculate the achieved %fT>MIC for ceftolozane and %fT>MEC for tazobactam for each patient

based on the measured concentrations and the suspected or known pathogen MIC [6].
o Use statistical analysis (e.g., univariate logistic regression) to identify clinical variables (e.g.,

CrCl, albumin, RRT modality) associated with target attainment or subtherapeutic exposure [6].

Application Notes Summary

e Mandatory Adjustment: Dose adjustment for renal impairment is mandatory for C/T. Clinical trials

have observed decreased efficacy in patients with baseline CrCI of 30 to 50 mL/min if doses are not

adjusted [8].

e Aggressive Dosing for ARC: In critically ill patients, screen for ARC. For serious infections like
HABP/VABP or bacteremia, use the 3 g IV g8h dose in patients with high CrCl to ensure adequate
exposure [4].

e TDM is Key for Complex Patients: For patients on ECMO or RRT (especially CVVHDF), therapeutic

drug monitoring is highly recommended to individualize therapy, as PK is highly variable and
predicted doses may not be optimal [6].
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e Extended Infusion Consideration: Although all cited studies used 1-hour infusions, research
suggests that for challenging scenarios (e.g., high MICs, ARC), extending the infusion time to 3 hours
can improve the probability of target attainment [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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